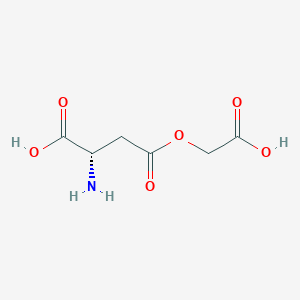
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is a chiral amino acid derivative It is characterized by the presence of an amino group, a carboxymethoxy group, and a keto group on a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with a protected amino acid, such as N-Boc-L-aspartic acid.
Carboxymethylation: The carboxyl group of the amino acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Oxidation: The ester is then oxidized using an oxidizing agent like potassium permanganate or sodium periodate to introduce the keto group.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale esterification: Using continuous flow reactors to efficiently esterify the starting amino acid.
Catalytic Oxidation: Employing heterogeneous catalysts to facilitate the oxidation step.
Automated Deprotection: Utilizing automated systems for the deprotection process to ensure consistency and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.
Reduction: Reduction of the keto group can yield hydroxy derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sodium periodate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Dicarboxylic acids.
Reduction: Hydroxy derivatives.
Substitution: N-substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Peptides: Used as a building block in the synthesis of peptides and proteins.
Chiral Catalysts: Employed in the development of chiral catalysts for asymmetric synthesis.
Biology
Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in various biochemical pathways.
Metabolic Studies: Used in metabolic studies to understand amino acid metabolism.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly in targeting metabolic disorders.
Diagnostic Agents: Explored as a component in diagnostic agents for imaging and disease detection.
Industry
Biodegradable Polymers: Utilized in the production of biodegradable polymers.
Agricultural Chemicals: Used in the synthesis of agrochemicals for crop protection.
Mechanism of Action
The mechanism of action of (2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-4-oxobutanoic acid: Lacks the carboxymethoxy group, making it less versatile in chemical reactions.
(2S)-2-amino-4-(hydroxymethoxy)-4-oxobutanoic acid: Contains a hydroxymethoxy group instead of a carboxymethoxy group, leading to different reactivity and applications.
Uniqueness
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid is unique due to its combination of functional groups, which allows for diverse chemical modifications and applications. Its carboxymethoxy group provides additional sites for chemical reactions, enhancing its utility in synthetic chemistry and industrial applications.
Properties
Molecular Formula |
C6H9NO6 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
(2S)-2-amino-4-(carboxymethoxy)-4-oxobutanoic acid |
InChI |
InChI=1S/C6H9NO6/c7-3(6(11)12)1-5(10)13-2-4(8)9/h3H,1-2,7H2,(H,8,9)(H,11,12)/t3-/m0/s1 |
InChI Key |
VYJCBTPDYBSANG-VKHMYHEASA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(=O)OCC(=O)O |
Canonical SMILES |
C(C(C(=O)O)N)C(=O)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


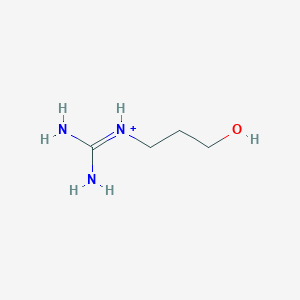
![2-Hydroxy-5-[4-(2-hydroxy-ethyl)-piperidin-1-YL]-5-phenyl-1H-pyrimidine-4,6-dione](/img/structure/B10759738.png)
![S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-(3,4-dihydroxy-5-methoxyphenyl)prop-2-enethioate](/img/structure/B10759741.png)


![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-4-(trifluoromethoxy)benzenolate](/img/structure/B10759776.png)
![N-[2-(1H-Indol-5-YL)-butyl]-4-sulfamoyl-benzamide](/img/structure/B10759778.png)
![(2E,3S)-3-Hydroxy-5'-[(4-hydroxypiperidin-1-YL)sulfonyl]-3-methyl-1,3-dihydro-2,3'-biindol-2'(1'H)-one](/img/structure/B10759780.png)
![d-[3-Hydroxy-2-methyl-5-phosphonooxymethyl-pyridin-4-ylmethyl]-n,o-cycloserylamide](/img/structure/B10759784.png)
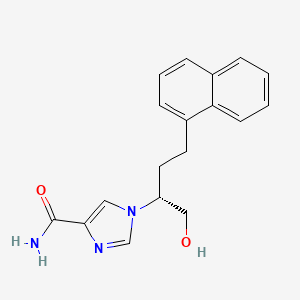
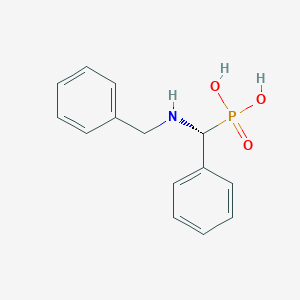
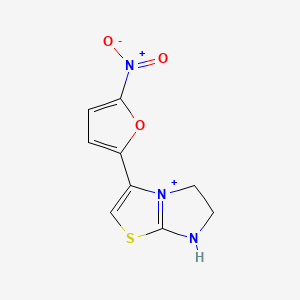
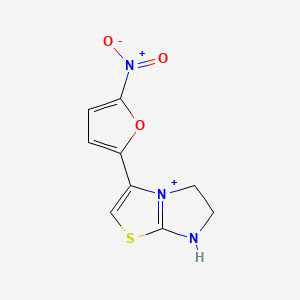
![5-(3-Morpholin-4-YL-propyl)-2-(3-nitro-phenyl)-4-thioxo-4,5-dihydro-1-thia-3B,5-diaza-cyclopenta[A]pentalen-6-one](/img/structure/B10759842.png)
